molecular formula C12H10O B051906 2-Phenylphenol-d5 CAS No. 64420-98-0

2-Phenylphenol-d5

Cat. No.: B051906
CAS No.: 64420-98-0
M. Wt: 175.24 g/mol
InChI Key: LLEMOWNGBBNAJR-FSTBWYLISA-N
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Description

2-(2,3,4,5,6-Pentadeuteriophenyl)phenol is an isotope-labeled analog of phenol, where the hydrogen atoms at positions 2, 3, 4, 5, and 6 on the phenyl ring are replaced by deuterium. This compound has a molecular formula of C12H10O and a molecular weight of 175.24 g/mol. The incorporation of deuterium atoms makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology.

Preparation Methods

The synthesis of 2-(2,3,4,5,6-Pentadeuteriophenyl)phenol typically involves the deuteration of phenol. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere in the presence of a catalyst such as palladium on carbon. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demand. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the deuteration process.

Chemical Reactions Analysis

2-(2,3,4,5,6-Pentadeuteriophenyl)phenol undergoes various chemical reactions similar to its non-deuterated counterpart, phenol. These reactions include:

    Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to cyclohexanol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the deuterium atoms are replaced by other substituents such as halogens or nitro groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(2,3,4,5,6-Pentadeuteriophenyl)phenol is widely used in scientific research due to its unique properties. Some of its applications include:

    Analytical Chemistry: The compound serves as an internal standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allowing for accurate data interpretation.

    Biological Studies: It is used in metabolic studies to trace the pathways and mechanisms of phenol metabolism in biological systems.

    Medicinal Chemistry: The compound is employed in drug development to study the pharmacokinetics and pharmacodynamics of phenol-based drugs.

    Industrial Applications: It is used in the production of deuterated solvents and reagents, which are essential for various chemical processes

Comparison with Similar Compounds

2-(2,3,4,5,6-Pentadeuteriophenyl)phenol is unique due to its deuterium-labeled structure. Similar compounds include:

    Phenol-2,3,4,5,6-d5: An isotope-labeled analog of phenol with deuterium atoms at the same positions.

    2,3,4,5,6-Pentafluorophenol: A fluorinated analog of phenol with fluorine atoms replacing the hydrogen atoms.

    2,3,4,5,6-Pentachlorophenol: A chlorinated analog of phenol with chlorine atoms replacing the hydrogen atoms.

These compounds share similar chemical properties but differ in their isotopic or elemental substitutions, which can affect their reactivity and applications .

Biological Activity

2-Phenylphenol-d5 (CAS 64420-98-0) is a deuterated derivative of 2-phenylphenol, a compound known for its antimicrobial properties and applications in various fields, including agriculture and pharmaceuticals. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, toxicological profile, and potential therapeutic applications.

This compound has the following chemical characteristics:

  • Molecular Formula : C12H5D5O
  • Molecular Weight : 175.24 g/mol
  • CAS Number : 64420-98-0
  • Purity : >95% (HPLC)

These properties suggest that this compound can be used as a stable isotope-labeled analytical standard in research settings, particularly in studies related to metabolism and pharmacokinetics.

Pharmacokinetics

Research indicates that this compound is efficiently absorbed from the gastrointestinal tract and through the skin. It is predominantly eliminated from the body as glucuronide and sulfate conjugates, which are formed during metabolic processes. Studies have shown that this compound does not accumulate significantly in tissues, suggesting a rapid excretion mechanism that minimizes long-term exposure risks .

Acute and Chronic Toxicity

The toxicological assessment of 2-phenylphenol and its derivatives reveals several critical findings:

  • Acute Toxicity : In animal studies, high doses (up to 1,000 mg/kg) resulted in mortality within a month, while lower doses did not show significant adverse effects .
  • Chronic Toxicity : Long-term studies indicated that doses of 200 ppm and below did not exhibit adverse effects on growth or organ health in rats. However, at higher concentrations (20,000 ppm), slight growth retardation and kidney changes were observed .
  • Carcinogenicity : The International Agency for Research on Cancer (IARC) classified 2-phenylphenol as Group 2B (possibly carcinogenic to humans). Evidence suggests that urinary bladder tumors in male rats are threshold phenomena specific to species and sex, indicating a lower risk for humans .
  • Developmental Toxicity : Studies showed no teratogenic effects in rats or rabbits at tested doses up to 700 mg/kg .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis and death. This property makes it effective for use as a disinfectant in food preservation and medical applications .

Case Studies

  • Food Safety Applications : In food processing, 2-phenylphenol has been utilized to prevent spoilage by inhibiting microbial growth on fruits and vegetables during storage .
  • Pharmaceutical Research : In pharmacological studies, phenolic compounds have shown potential in treating conditions such as hypertension and inflammation due to their ability to inhibit specific enzymes involved in these diseases .

Summary of Research Findings

Study TypeFindings
Acute ToxicityHigh doses lead to mortality; lower doses show no significant effects
Chronic ToxicityNOAEL established at 200 ppm; slight changes at higher doses
CarcinogenicityGroup 2B classification; species-specific tumor formation
Developmental ToxicityNo teratogenic effects observed at tested doses
Antimicrobial EfficacyEffective against various pathogens; used in food preservation and medical disinfectants

Properties

IUPAC Name

2-(2,3,4,5,6-pentadeuteriophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H/i1D,2D,3D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEMOWNGBBNAJR-FSTBWYLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

8-hydroxyquinoline sulfate; acibenzolar-5-methyl; aldimorph; amidoflumet; ampropylfos; ampropylfos-potassium; andoprim; anilazine; azaconazole; azoxystrobin;
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acibenzolar-5-methyl
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ampropylfos potassium
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Synthesis routes and methods II

Procedure details

Commercial use of these materials has been hampered however, by reason of high costs, presence of impurities, and general unavailability. Commercially available dibenzofuran for example is presently obtained from coal tar and frequently contains impurities such as acenaphthene and fluroene which cannot conveniently be separated by commercially suitable methods such as washing, recrystallization, or distillation. In some cases dibenzofuran having greater purity as compared to that obtained from coal tar may be synthesized, but the prior art methods are costly because of expensive starting materials, complicated procedures, low yields or the like. For example, dibenzofuran has been obtained in a 30% yield by Graebe and Ullman [Ber. 29, 1877 (1896)] by diazotization and subsequent hydrolysis of 2-aminodiphenyl oxide, while Tauber and Halberstadt [Ber. 25, 2745 (1892)] obtained a yield of 75% by similar treatment of 2,2'-diaminodiphenyl. These two methods however are not adapted to commercial operation due to the high cost and difficulty of obtaining the starting materials required. Hale and Stoesser (U.S. Pat. No. 1,808,349) obtained dibenzofuran by intramolecular dehydrogenation of orthophenylphenol over a refractory oxide catalyst, but again the high cost of the starting material limits the commercial utility of this route. Cullinane [J. Chem. Soc., 2267 (1930)] obtained dibenzofuran in 20% yield in eight hours by pyrolysis of phenol over litharge at 150° C. The low yield limits commercial utility of this route. Walsh and Preston (U.S. Pat. No. 3,108,121) reacted diphenyl ether, also known as diphenyl oxide, over a relatively expensive and sensitive 5% platinum on charcoal catalyst to obtain dibenzofuran. Shiotani and Itatani [Angew. Chem. 86 478 (1974)] used a palladium acetate catalyst to produce dibenzofuran from diphenyl oxide but obtained much dimerized product as well.
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oxide
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2-aminodiphenyl oxide
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Synthesis routes and methods III

Procedure details

Commercial use of these materials has been hampered however, by reason of high costs, presence of impurities, and general unavailability. Commercially available dibenzofuran for example is presently obtained from coal tar and frequently contains impurities such as acenaphthene and fluorene which cannot conveniently be separated by commercially suitable methods such as washing, recrystallization, or distillation. In some cases dibenzofuran having greater purity as compared to that obtained from coal tar may be synthesized, but the prior art methods are costly because of expensive starting materials, complicated procedures, low yields or the like. For example, dibenzofuran has been obtained in a 30% yield by Graebe and Ullmann [Ber. 29, 1877 (1896)] by diazotization and subsequent hydrolysis of 2'-aminodiphenyl oxide, while Tauber and Halberstadt [Ber., 25, 2745 (1892)] obtained a yield of 75% by similar treatment of 2,2-diaminodiphenyl. These two methods however are not adapted to commercial operation due to the high cost and difficulty of obtaining the starting materials required. Hale and Stoesser (U.S. Pat. No. 1,808,349) obtained dibenzofuran by intramolecular dehydrogenation of orthophenylphenol over a refractory oxide catalyst, but again the high cost of the starting material limits the commercial utility of this route. Cullinane [J. Chem. Soc., 2267 (1930)] obtained dibenzofuran in 20% yield in eight hours by pyrolysis of phenol over litharge at 150° C. The low yield limits commercial utility of this route. Walsh and Preston (U.S. Pat. No. 3,108,121) reacted diphenyl oxide over a relatively expensive and sensitive 5% platinum on charcoal catalyst to obtain dibenzofuran. Shiotani and Itatani [Angew.Chem. 86 478 (1974)] used as palladium acetate catalysts to produce dibenzofuran from diphenyl oxide but obtained much dimerized product as well. In particular, in these latter two methods two synthetic steps are required to obtain dibenzofuran from phenol inasmuch as diphenyl oxide is frequently obtained from a reaction involving a condensation of phenol.
[Compound]
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oxide
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2'-aminodiphenyl oxide
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Synthesis routes and methods IV

Procedure details

The reaction was conducted according to the General Procedure by heating 4-Et3Si-dibenzofuran (3, 141 mg, 0.5 mmol, 1 equiv.), KOt-Bu (112 mg, 1 mmol, 2 equiv.) and Et3SiH (401 microliters, 2.5 mmol, 5 equiv.) in 2 ml of toluene for 20 hours at 100° C. After acidic aqueous work up, the crude reaction mixture was purified by chromatography on silica using hexanes and hexanes-ether (10:1) to isolate 2-phenylphenol (2, 30 mg, 0.177 mmol, 35%), 2-triethylsilyl-6-phenylphenol (5, 37 mg, 0.134 mmol, 26%), 2-(3-triethylsilylphenyl)phenol (6, 17 mg, 0.063 mmol, 12%). Quantities of unconsumed 3 as well as products 1, 4 and 7 were obtained using post-chromatography GC-FID analysis of the corresponding mixed fractions.
Name
4-Et3Si dibenzofuran
Quantity
141 mg
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112 mg
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401 μL
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2 mL
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solvent
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Yield
35%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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